5-HT1A Binding Affinity and Selectivity Profile: DU125530 vs. WAY-100635 and NAD-299
DU125530 exhibits a Ki of 0.7 nM at human 5-HT1A receptors, with a selectivity window of ≥890-fold against the nearest serotonin receptor subtype (5-HT1B Ki = 890 nM). In direct comparison, the prototypical antagonist WAY-100635 demonstrates a Ki of 0.39 nM at 5-HT1A but shows substantially lower selectivity, with Ki values of 45 nM at α1-adrenoceptors and 79 nM/67 nM at dopamine D2/D3 receptors [1]. NAD-299 (robalzotan) exhibits a Kd of 0.17 nM at 5-HT1A and >400-fold selectivity [2].
| Evidence Dimension | 5-HT1A binding affinity (Ki) and selectivity |
|---|---|
| Target Compound Data | DU125530: 5-HT1A Ki = 0.7 nM; α1 Ki = 6.4 nM; D2 Ki = 5.2 nM |
| Comparator Or Baseline | WAY-100635: 5-HT1A Ki = 0.39 nM; α1 Ki = 45 nM; D2 Ki = 79 nM; D3 Ki = 67 nM. NAD-299: 5-HT1A Kd = 0.17 nM, >400-fold selectivity. |
| Quantified Difference | DU125530 has 2-fold lower 5-HT1A affinity than WAY-100635 but 7-fold higher α1 affinity (6.4 vs 45 nM). NAD-299 has 4-fold higher 5-HT1A affinity than DU125530 but distinct off-target profile. |
| Conditions | Radioligand binding assays using cloned human receptors expressed in cell lines. |
Why This Matters
Procurement decisions for in vivo neuropharmacology must weigh 5-HT1A potency against potential off-target confounds; DU125530's moderate α1/D2 affinity may produce distinct cardiovascular or behavioral effects compared to cleaner tool compounds like WAY-100635.
- [1] Scorza MC, et al. Preclinical and clinical characterization of the selective 5-HT(1A) receptor antagonist DU-125530 for antidepressant treatment. Br J Pharmacol. 2012 Nov;167(5):1021-34. Table 1. Johansson L, et al. The pharmacological characterization of a novel selective 5-hydroxytryptamine1A receptor antagonist, NAD-299. J Pharmacol Exp Ther. 1997 Oct;283(1):216-25. View Source
- [2] Johansson L, et al. The pharmacological characterization of a novel selective 5-hydroxytryptamine1A receptor antagonist, NAD-299. J Pharmacol Exp Ther. 1997 Oct;283(1):216-25. Inxight Drugs — ROBALZOTAN. View Source
